molecular formula C5H10O2S B13799128 2-Propanone, 1-(ethylsulfinyl)-

2-Propanone, 1-(ethylsulfinyl)-

Katalognummer: B13799128
Molekulargewicht: 134.20 g/mol
InChI-Schlüssel: NOFQBLISXNYWSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propanone,1-(ethylsulfinyl)-,(+)-(9ci) is a chemical compound with the molecular formula C5H10O2S. It is an organic compound that contains both a ketone and a sulfoxide functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone,1-(ethylsulfinyl)-,(+)-(9ci) typically involves the oxidation of the corresponding sulfide. One common method is the oxidation of 1-(ethylthio)-2-propanone using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of 2-Propanone,1-(ethylsulfinyl)-,(+)-(9ci) may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propanone,1-(ethylsulfinyl)-,(+)-(9ci) can undergo various types of chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The sulfoxide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

    Oxidation: 2-Propanone,1-(ethylsulfonyl)-.

    Reduction: 1-(Ethylsulfinyl)-2-propanol.

    Substitution: Various substituted sulfoxides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Propanone,1-(ethylsulfinyl)-,(+)-(9ci) has several applications in scientific research:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the synthesis of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-Propanone,1-(ethylsulfinyl)-,(+)-(9ci) depends on its interaction with various molecular targets. The sulfoxide group can act as a nucleophile or an electrophile, participating in various chemical reactions. The ketone group can undergo nucleophilic addition reactions, forming intermediates that can further react to form different products. The exact pathways and targets depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Propanone,1-hydroxy-:

    2-Propanone,1-(methylsulfinyl)-: Similar structure but with a methyl group instead of an ethyl group on the sulfoxide.

    2-Propanone,1-(ethylthio)-: The precursor to 2-Propanone,1-(ethylsulfinyl)-,(+)-(9ci), containing a sulfide group instead of a sulfoxide.

Uniqueness

2-Propanone,1-(ethylsulfinyl)-,(+)-(9ci) is unique due to the presence of both a ketone and a sulfoxide group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications.

Eigenschaften

Molekularformel

C5H10O2S

Molekulargewicht

134.20 g/mol

IUPAC-Name

1-ethylsulfinylpropan-2-one

InChI

InChI=1S/C5H10O2S/c1-3-8(7)4-5(2)6/h3-4H2,1-2H3

InChI-Schlüssel

NOFQBLISXNYWSM-UHFFFAOYSA-N

Kanonische SMILES

CCS(=O)CC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.